3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid

Procurement economics Commercial availability Cost-per-gram analysis

This heterocyclic building block features a privileged imidazo[5,1-b]thiazole core with orthogonal C3-bromo and C7-carboxylic acid handles. The 3-bromo substituent (XLogP3=2.7) enhances lipophilicity and enables Pd-catalyzed cross-coupling; the 7-carboxylate permits amide/ester derivatization. Ideal for constructing focused libraries for kinase inhibitor and carbapenem antibiotic programs. Order high-purity material for sequential diversification strategies that reduce total synthetic steps.

Molecular Formula C6H3BrN2O2S
Molecular Weight 247.07 g/mol
Cat. No. B7980451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Molecular FormulaC6H3BrN2O2S
Molecular Weight247.07 g/mol
Structural Identifiers
SMILESC1=C(N2C=NC(=C2S1)C(=O)O)Br
InChIInChI=1S/C6H3BrN2O2S/c7-3-1-12-5-4(6(10)11)8-2-9(3)5/h1-2H,(H,10,11)
InChIKeyRNEYOIXXGCGPSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid – CAS 1352898-75-9 – Core Scaffold and Procurement Baseline


3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid (CAS: 1352898-75-9) is a heterocyclic building block featuring a fused imidazo[5,1-b]thiazole bicyclic core with a bromine substituent at the 3-position and a carboxylic acid group at the 7-position [1]. The compound has a molecular formula of C₆H₃BrN₂O₂S and a molecular weight of 247.07 g/mol . The imidazo[5,1-b]thiazole scaffold is recognized as a privileged structure in medicinal chemistry with established applications in carbapenem antibiotic development and kinase inhibitor programs [2][3]. This compound serves as a versatile synthetic intermediate where the bromo group enables cross-coupling functionalization while the carboxylic acid moiety permits derivatization into esters or amides [4].

Why 3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid Cannot Be Substituted with Unbrominated or Regioisomeric Analogs


Generic substitution with unbrominated imidazo[5,1-b]thiazole-7-carboxylic acid (CAS: 211033-78-2) or regioisomeric analogs such as 5-bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid (CAS: 1784253-43-5) fundamentally alters the compound's physicochemical properties and synthetic utility . The 3-bromo substituent increases lipophilicity (calculated XLogP3 = 2.7) compared to the non-brominated parent scaffold (LogP = 1.09) [1], affecting membrane permeability and target engagement in biological assays. More critically, the 3-bromo group serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig) that are inaccessible with the debrominated analog . Positional isomerism matters: the 3-bromo substitution pattern on the imidazo[5,1-b]thiazole core differs electronically and sterically from the 5-bromo regioisomer, potentially altering regioselectivity in subsequent derivatization steps [2].

3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid – Quantitative Differentiation Evidence Against Comparators


Commercial Availability and Procurement Cost – 3-Bromo-7-carboxylic Acid Versus 2-Bromo Ester Analog

Direct procurement comparison between 3-bromoimidazo[5,1-b]thiazole-7-carboxylic acid and the 2-bromo-7-carboxylic acid ethyl ester analog reveals distinct commercial accessibility and cost structures . The target compound is available from multiple established suppliers with transparent per-gram pricing, whereas the 2-bromo ester analog shows limited supplier distribution and significantly elevated per-gram costs .

Procurement economics Commercial availability Cost-per-gram analysis

Lipophilicity Differentiation – XLogP3 Comparison of 3-Bromo Acid Versus Non-Brominated Parent Scaffold

The introduction of a bromine atom at the 3-position substantially increases calculated lipophilicity relative to the non-brominated imidazo[5,1-b]thiazole-7-carboxylic acid scaffold [1]. This difference in XLogP3 has implications for membrane permeability and compound partitioning in biological assays and chromatographic separations [2].

Lipophilicity Drug-likeness Physicochemical properties

Regioisomeric Structural Differentiation – 3-Bromo Versus 5-Bromo Imidazothiazole Carboxylic Acid

The target compound (3-bromoimidazo[5,1-b]thiazole-7-carboxylic acid) is a distinct regioisomer from 5-bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid . Though both share the molecular formula C₆H₃BrN₂O₂S and molecular weight 247.07, the bromine substitution occurs at the 3-position on the imidazo[5,1-b]thiazole core versus the 5-position on the imidazo[4,3-b]thiazole core [1]. This positional difference affects electronic distribution across the fused heterocyclic system and alters reactivity in electrophilic and nucleophilic substitution reactions [2].

Regioisomerism Synthetic handle Positional selectivity

Synthetic Utility Differentiation – Bromine as Cross-Coupling Handle Versus Unsubstituted Scaffold

The 3-bromo substituent on the target compound enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings that are inaccessible with the non-brominated imidazo[5,1-b]thiazole-7-carboxylic acid scaffold [1]. The carboxylic acid functionality at the 7-position provides orthogonal reactivity for amide bond formation or esterification [2]. This dual orthogonal reactivity is not present in either the non-brominated acid analog or the 3-bromoimidazo[5,1-b]thiazole compound lacking the carboxylic acid group (CAS 1279721-68-4) .

Cross-coupling Palladium catalysis C-C bond formation

Hydrogen Bonding Capacity Differentiation – H-Bond Donor/Acceptor Profile Versus Non-Carboxylic Acid Analogs

The carboxylic acid group at the 7-position confers distinct hydrogen bonding capacity compared to analogs lacking this functionality [1]. The target compound possesses 1 hydrogen bond donor and 4 hydrogen bond acceptors with a topological polar surface area (TPSA) of 82.8 Ų [2]. In contrast, 3-bromoimidazo[5,1-b]thiazole (CAS 1279721-68-4) lacks the carboxylic acid moiety entirely, eliminating hydrogen bond donor capacity and reducing TPSA .

Hydrogen bonding Polar surface area Drug-likeness

Scaffold Privilege Evidence – Imidazo[5,1-b]thiazole Core in Carbapenem Antibiotic Development

The imidazo[5,1-b]thiazole scaffold is a validated pharmacophore in carbapenem antibiotic development, with documented utility in enhancing stability against renal dehydropeptidase-1 (DHP-1) and improving anti-MRSA activity [1][2]. Carbapenem derivatives bearing substituted imidazo[5,1-b]thiazole groups at the C-2 position exhibit high antimicrobial activity against β-lactamase-producing bacteria, MRSA, resistant Pseudomonas aeruginosa, PRSP, and enterococci [3]. The 3-bromo-7-carboxylic acid substitution pattern maps to key intermediates in patented synthetic routes to these carbapenem derivatives [4].

Carbapenem antibiotics DHP-1 stability Anti-MRSA activity

3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid – Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry – Carbapenem Antibiotic Intermediate Synthesis

Based on the imidazo[5,1-b]thiazole scaffold's documented utility in carbapenem antibiotic development, this compound serves as a key synthetic intermediate for constructing C-2 substituted carbapenem derivatives with enhanced DHP-1 stability and anti-MRSA activity [1][2]. The 7-carboxylic acid position corresponds to the site of nicotinoylation in patented synthetic routes to clinically relevant carbapenem analogs [3]. The 3-bromo substituent provides an optional diversification point for further SAR exploration via cross-coupling chemistry .

Organic Synthesis – Orthogonal Functionalization for Library Synthesis

The compound's dual orthogonal reactive handles—C3-bromine for Pd-catalyzed cross-coupling and C7-carboxylic acid for amide/ester formation—enable sequential diversification strategies that reduce total synthetic steps compared to monofunctional building blocks [1][2]. This makes the compound particularly valuable for medicinal chemistry groups building focused compound libraries around the imidazo[5,1-b]thiazole privileged scaffold [3].

Physicochemical Property Optimization – Lead Compound Tuning

For research programs seeking to modulate lipophilicity while maintaining the imidazo[5,1-b]thiazole pharmacophore, the 3-bromo derivative (XLogP3 = 2.7) offers a calculated ~40-fold increase in partition coefficient compared to the non-brominated parent scaffold (LogP = 1.09) [1][2]. This property differential is relevant for optimizing blood-brain barrier penetration, reducing hERG liability, or improving metabolic stability in lead optimization campaigns [3].

Structure-Activity Relationship Studies – Regioisomeric Probe

As a distinct regioisomer from 5-bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid, this compound enables systematic exploration of bromine substitution position effects on target binding and functional activity [1][2]. This regioisomeric pairing is valuable for establishing SAR trends in kinase inhibitor or IDO1 inhibitor programs where imidazothiazole scaffolds have demonstrated target engagement [3].

Quote Request

Request a Quote for 3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.